

# toxicological profile of 3-Chloro-4-methylphenol

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## Compound of Interest

Compound Name: 3-Chloro-4-methylphenol

Cat. No.: B1346567

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An In-depth Technical Guide to the Toxicological Profile of **3-Chloro-4-methylphenol**

## Introduction

**3-Chloro-4-methylphenol** (CAS No. 615-62-3), a halogenated derivative of p-cresol, is a compound of significant interest in industrial and pharmaceutical research. Its utility as a chemical intermediate and its potential applications necessitate a thorough understanding of its toxicological profile. This guide provides a comprehensive analysis of the known toxicological properties of **3-Chloro-4-methylphenol**, synthesized from authoritative sources. We will delve into its physicochemical characteristics, toxicokinetics, and known hazards.

A critical point of clarification is the distinction between **3-Chloro-4-methylphenol** and its isomer, 4-Chloro-3-methylphenol (CAS No. 59-50-7), also known as p-chloro-m-cresol (PCMC). While structurally similar, toxicological properties can differ significantly between isomers. Much of the detailed, publicly available regulatory data from agencies like the U.S. EPA and Health Canada pertains to 4-Chloro-3-methylphenol. This guide will focus on the data specific to **3-Chloro-4-methylphenol** where available and will clearly identify when data from its isomer is used for comparative and informational purposes, accompanied by necessary scientific caveats.

This document is structured to provide not just data, but also expert insights into the interpretation of that data and the scientific rationale behind standard toxicological assessments.

# Physicochemical Properties: The Foundation of Toxicological Assessment

Understanding the physical and chemical properties of a compound is the first step in predicting its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME). These characteristics dictate how the substance interacts with biological systems.

Property	Value	Source(s)
CAS Number	615-62-3	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO	[1][2]
Molecular Weight	142.58 g/mol	[1][2][3]
IUPAC Name	3-chloro-4-methylphenol	[1]
Appearance	Powder to lump; crystalline solid	[3]
Melting Point	48-53 °C	[3]
Boiling Point	228 °C	[4]
Water Solubility	Low; Soluble in aqueous base	[5]
Octanol/Water Partition Coefficient (logP)	3.3 (Computed)	[1]
Vapor Pressure	Data not readily available for this isomer.	-
pKa	Data not readily available for this isomer.	-

Expert Insight: The computed logP value of 3.3 suggests that **3-Chloro-4-methylphenol** is lipophilic.[1] This property is a key predictor of its toxicological behavior. A logP in this range indicates that the compound can readily cross cell membranes, suggesting a high potential for dermal absorption and distribution into fatty tissues. Its low water solubility but solubility in

aqueous base is typical for a phenolic compound and influences its environmental fate and the routes of exposure that are of greatest concern.

## Toxicokinetics: The Body's Interaction with 3-Chloro-4-methylphenol

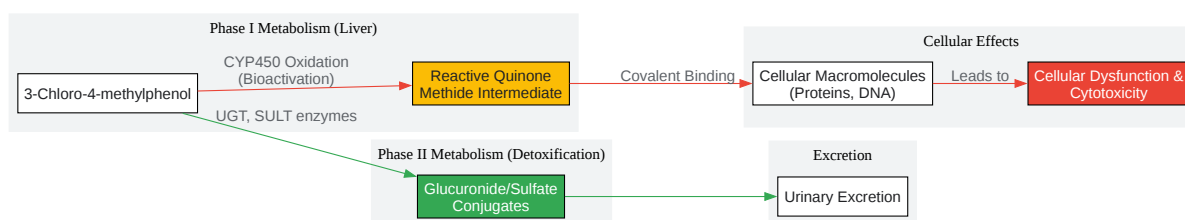
Toxicokinetics defines the journey of a chemical through the body. While specific studies on **3-Chloro-4-methylphenol** are limited, we can infer its likely pathway based on the general behavior of chlorocresols and related phenolic compounds.

- **Absorption:** Due to its lipophilicity, absorption is expected to be efficient via all primary routes: dermal contact, inhalation of dusts or aerosols, and oral ingestion.[\[6\]](#)
- **Distribution:** Following absorption, the compound is likely to distribute throughout the body, with potential for accumulation in lipid-rich tissues.
- **Metabolism (Biotransformation):** Metabolism is anticipated to occur primarily in the liver. Phenolic compounds are typically metabolized through two main phases:
  - **Phase I: Oxidation**, often mediated by the Cytochrome P450 (CYP450) enzyme system. For substituted phenols like this, a key mechanism of toxicity involves the oxidation of the methyl group or the aromatic ring.[\[7\]](#)[\[8\]](#) This can lead to the formation of reactive intermediates.
  - **Phase II: Conjugation** of the parent compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to form more water-soluble compounds that are easier to excrete.
- **Excretion:** The water-soluble conjugates are primarily excreted via the kidneys in urine.[\[9\]](#)  
[\[10\]](#)

## Proposed Mechanism of Metabolic Bioactivation

A critical concept in toxicology is that the parent compound is not always the toxic agent. Often, metabolic byproducts are responsible for the observed toxicity. For substituted methylphenols, a well-supported hypothesis involves bioactivation to a reactive quinone methide intermediate.[\[8\]](#) This process is believed to be a primary driver of hepatotoxicity.

The proposed pathway involves the CYP450-mediated oxidation of the methyl group, which then leads to the formation of a highly electrophilic quinone methide. This reactive intermediate can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and cytotoxicity.[8][11] The presence of an electron-withdrawing chlorine atom on the aromatic ring may enhance the rate of this bioactivation, potentially increasing the compound's toxicity compared to its non-chlorinated parent, p-cresol.[8]



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Caption: Proposed metabolic pathway of **3-Chloro-4-methylphenol**.

## Acute and Localized Toxicity

Acute toxicity data is essential for hazard classification and for defining safe handling procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

### GHS Hazard Classification for **3-Chloro-4-methylphenol**

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[12]</a>
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin	<a href="#">[1]</a> <a href="#">[12]</a>
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[12]</a>
Skin Corrosion/Irritation	2	H315: Causes skin irritation	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	<a href="#">[1]</a> <a href="#">[3]</a>

#### Summary of Acute Effects:

- Oral: Harmful if ingested, with potential for systemic effects.[\[1\]](#)[\[12\]](#)
- Dermal: Harmful upon skin contact, with risk of systemic absorption. Causes skin irritation.[\[1\]](#)[\[9\]](#)
- Inhalation: Harmful if inhaled, causing respiratory tract irritation.[\[1\]](#)[\[3\]](#)
- Eye Contact: Poses a risk of serious, irreversible eye damage.[\[1\]](#)[\[9\]](#) This is a critical hazard for laboratory personnel.

Quantitative Data: A specific LD50 (median lethal dose) for **3-Chloro-4-methylphenol** is not consistently reported in major toxicological databases. One safety data sheet provides an acute toxicity estimate for inhalation (LC50) of 1.5 mg/L over 4 hours.[\[13\]](#) The GHS Category 4 classification for oral and dermal toxicity generally corresponds to an LD50 range of 300-2000 mg/kg for oral exposure and 1000-2000 mg/kg for dermal exposure in rats.

## Genotoxicity and Carcinogenicity

- Genotoxicity: There is a lack of specific data on the genotoxicity of **3-Chloro-4-methylphenol** (CAS 615-62-3) in publicly available literature.[\[14\]](#) However, given the proposed metabolic activation to a reactive quinone methide that can bind to DNA, there is a theoretical basis for mutagenic potential. A standard bacterial reverse mutation assay (Ames test) would be the foundational experiment to investigate this endpoint.
- Carcinogenicity: No carcinogenicity studies for **3-Chloro-4-methylphenol** were found.[\[14\]](#) For the related isomer, 4-Chloro-3-methylphenol, the U.S. EPA has classified it as "Group D, not classifiable as to human carcinogenicity" due to a lack of evidence.[\[10\]](#) Some older, general literature suggests an association between chlorophenols as a class and certain cancers, but this is not a specific assessment of this compound.[\[15\]](#)

## Reproductive and Developmental Toxicity

Specific reproductive or developmental toxicity studies for **3-Chloro-4-methylphenol** (CAS 615-62-3) are not readily available in the public domain.

Data on Isomer 4-Chloro-3-methylphenol (for reference): A developmental toxicity study in Wistar rats exposed to 4-Chloro-3-methylphenol via gavage on gestation days 6 through 15 was conducted.[\[16\]](#)

- At the highest dose of 300 mg/kg bw/day, significant maternal toxicity was observed, including convulsions, labored breathing, and death in 6 out of 25 dams.
- The No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity in this study was reported as 100 mg/kg bw/day.

Expert Insight: While this data is for an isomer, it highlights the potential for both maternal and developmental effects at high doses. The severe maternal toxicity at 300 mg/kg/day underscores the acute toxicity of this class of compounds. Any research and development involving **3-Chloro-4-methylphenol** should proceed with the assumption that it may pose similar reproductive risks until specific data becomes available.

# Experimental Protocols for Toxicological Assessment

To ensure scientific integrity, toxicological evaluations must follow standardized, validated protocols. Below are representative methodologies for assessing key toxicological endpoints relevant to **3-Chloro-4-methylphenol**.

## Workflow for Toxicological Profile Assessment

The logical flow of a toxicological investigation is crucial for building a comprehensive safety profile. It typically progresses from foundational characterization to more complex, long-term studies.

Caption: Standard workflow for toxicological assessment.

## Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is designed to classify a substance into a GHS toxicity category using a stepwise procedure with a minimal number of animals.

- Objective: To determine the acute oral toxicity of **3-Chloro-4-methylphenol** and satisfy GHS classification requirements for "Harmful if swallowed".
- Principle: A stepwise procedure is used, with 3 animals of a single sex (typically female rats) per step. The outcome of each step (mortality or evident toxicity) determines the next step: stop testing, dose at a lower level, or dose at a higher level.
- Methodology:
  - Animal Selection: Use healthy, young adult non-pregnant female rats from a standard laboratory strain. Acclimatize animals for at least 5 days.
  - Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% methylcellulose in water). The concentration should allow for a constant administration volume (e.g., not exceeding 1 mL/100g body weight).

- Starting Dose Selection: Based on existing information, a starting dose of 300 mg/kg is chosen as it is a boundary value for GHS Category 4.
- Administration: Animals are fasted overnight prior to dosing. Administer the prepared dose of **3-Chloro-4-methylphenol** by oral gavage.
- Step 1 (Dose: 300 mg/kg):
  - Dose 3 female rats.
  - Outcome A (If 2 or 3 animals die): The substance is classified, and testing stops. The LD50 is determined to be in the range of 300-2000 mg/kg (Category 4).
  - Outcome B (If 0 or 1 animal dies): Proceed to Step 2.
- Step 2 (Dose: 2000 mg/kg):
  - Dose 3 new female rats with 2000 mg/kg.
  - Outcome C (If 1 or more animals die): Testing stops. The LD50 is confirmed to be in the 300-2000 mg/kg range (Category 4).
  - Outcome D (If no animals die): The LD50 is determined to be >2000 mg/kg (Category 5 or unclassified).
- Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, nervous system activity) and any mortalities.
- Pathology: Perform a gross necropsy on all animals at the end of the study.

## Protocol 2: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This test is the gold standard for initial screening of genotoxic potential (mutagenicity).

- Objective: To determine if **3-Chloro-4-methylphenol** can induce point mutations (base substitutions or frameshifts) in the genome of specific bacterial strains.



- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* that cannot grow in a medium lacking that specific amino acid (e.g., histidine for *Salmonella*). A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form colonies.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Methodology:
  - Strain Selection: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either *E. coli* WP2 *uvrA* or WP2 *uvrA* (pKM101) or *S. typhimurium* TA102. This combination detects both frameshift and base-pair substitution mutagens.
  - Metabolic Activation (S9 Mix): Since some chemicals only become mutagenic after metabolism, the test is run both with and without an exogenous metabolic activation system. This is typically a liver fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), called the S9 mix.[\[19\]](#)
  - Dose Range Finding: First, a preliminary cytotoxicity test is performed to determine the appropriate concentration range of **3-Chloro-4-methylphenol**. The highest concentration should show some toxicity but not kill all the bacteria.
  - Main Experiment (Plate Incorporation Method):
    - Prepare a series of tubes containing molten top agar kept at 45°C.
    - To each tube, add:
      - The bacterial culture of a specific tester strain.
      - The test substance (**3-Chloro-4-methylphenol**) at a specific concentration, or a positive/negative control.
      - Either the S9 mix (for metabolic activation) or a buffer (for the non-activated test).
    - Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate (lacking the required amino acid).

- Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, for at least one tester strain.

## Conclusion and Recommendations

**3-Chloro-4-methylphenol** (CAS 615-62-3) is a compound that must be handled with significant care. The available data and GHS classifications clearly indicate it is acutely toxic via oral, dermal, and inhalation routes, is a skin irritant, and poses a risk of serious eye damage.<sup>[1][3]</sup> Its lipophilic nature suggests a high potential for absorption through the skin.

The primary mechanism of toxicity is likely related to metabolic bioactivation by CYP450 enzymes in the liver to a reactive quinone methide intermediate, which can lead to cellular damage. This proposed mechanism provides a strong rationale for potential hepatotoxicity with repeated exposure.

Significant data gaps exist for this specific isomer in the areas of genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Researchers and drug development professionals should:

- Implement Strict Engineering and Personal Protective Controls: Use chemical fume hoods, wear appropriate gloves (e.g., nitrile), safety goggles, and face shields when handling the solid or solutions.<sup>[9]</sup>
- Assume Potential for Long-Term Toxicity: In the absence of data, it is prudent to assume that the compound may have genotoxic or reproductive effects, similar to what has been observed for related compounds.
- Prioritize Further Testing: For any application involving significant human exposure potential, the data gaps identified in this guide should be addressed through standardized OECD guideline studies, beginning with a bacterial reverse mutation (Ames) test.

This guide provides a foundational understanding of the toxicological profile of **3-Chloro-4-methylphenol**, emphasizing scientific rationale and safe handling practices. It is imperative

that this information is used to inform robust risk assessments and guide future research.

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